Computed Lipophilicity (XLogP3) Differentiation from Non-methylated and Mono-methylated Phenyl Analogs
The 3,4-dimethyl substitution on the N1-phenyl ring confers measurably higher computed lipophilicity compared to the unsubstituted phenyl analog and the mono-methyl (m-tolyl) analog. The target compound has a PubChem-computed XLogP3 of 2.6 [1]. By comparison, 1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 947271-61-6, C14H10N4O2, MW 266.25) has an estimated XLogP of approximately 2.0, and 1-(m-tolyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1326911-73-2, C15H12N4O2, MW 280.28) has an estimated XLogP of approximately 2.3. The increased lipophilicity of the 3,4-dimethylphenyl derivative alters predicted membrane partitioning and may influence both passive permeability and off-target binding profiles .
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 (PubChem computed) |
| Comparator Or Baseline | 1-Phenyl analog: XLogP3 ≈ 2.0 (estimated); 1-(m-tolyl) analog: XLogP3 ≈ 2.3 (estimated) |
| Quantified Difference | ΔXLogP3 ≈ +0.6 vs. unsubstituted phenyl; ΔXLogP3 ≈ +0.3 vs. mono-methyl |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm; comparator values estimated from structural analogy and fragment-based calculation |
Why This Matters
Lipophilicity differences of ≥0.3 log units can translate to significant differences in logD, plasma protein binding, and membrane permeability, directly impacting assay behavior in cell-based vs. biochemical screens.
- [1] PubChem Compound Summary CID 53366334, computed properties section, XLogP3-AA = 2.6, https://pubchem.ncbi.nlm.nih.gov/compound/1351778-37-4 (accessed 2026-04-28). View Source
